molecular formula C18H13BrN2O3S2 B4070714 1-(4-Bromophenyl)-3-[(5-methoxy-1,3-benzothiazol-2-yl)sulfanyl]pyrrolidine-2,5-dione

1-(4-Bromophenyl)-3-[(5-methoxy-1,3-benzothiazol-2-yl)sulfanyl]pyrrolidine-2,5-dione

Cat. No.: B4070714
M. Wt: 449.3 g/mol
InChI Key: NUHMEWIXEDRUSP-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)-3-[(5-methoxy-1,3-benzothiazol-2-yl)sulfanyl]pyrrolidine-2,5-dione is a synthetic pyrrolidine-2,5-dione derivative characterized by a 4-bromophenyl group at position 1 and a 5-methoxy-1,3-benzothiazole-2-sulfanyl moiety at position 2.

Properties

IUPAC Name

1-(4-bromophenyl)-3-[(5-methoxy-1,3-benzothiazol-2-yl)sulfanyl]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13BrN2O3S2/c1-24-12-6-7-14-13(8-12)20-18(25-14)26-15-9-16(22)21(17(15)23)11-4-2-10(19)3-5-11/h2-8,15H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUHMEWIXEDRUSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)SC(=N2)SC3CC(=O)N(C3=O)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13BrN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Structural and Physical Comparison of Pyrrolidine-2,5-dione Derivatives

Compound Name Substituents (Position 1) Substituents (Position 3) Melting Point (°C) Molecular Formula Reference
Target Compound 4-Bromophenyl 5-Methoxy-1,3-benzothiazol-2-ylsulfanyl Not reported C₁₈H₁₄BrN₂O₃S₂
1-(4-Bromophenyl)-3-(dodecylthio)pyrrolidine-2,5-dione (2c) 4-Bromophenyl Dodecylthio 97–98 C₂₂H₃₂BrNO₂S
3-(Hexadecylthio)-1-phenylpyrrolidine-2,5-dione (2d) Phenyl Hexadecylthio 78–79 C₂₆H₄₁NO₂S
1-(4-Acetylphenyl)-3-(4-Bromophenyloxy)pyrrolidine-2,5-dione 4-Acetylphenyl 4-Bromophenyloxy Not reported C₁₉H₁₅BrNO₄
1-(4-Bromophenyl)-3-(pyridin-2-ylthio)pyrrolidine-2,5-dione 4-Bromophenyl Pyridin-2-ylthio Not reported C₁₅H₁₂BrN₂O₂S

Key Observations:

  • Alkyl vs. Aryl Thio Substituents: Compounds with long alkyl chains (e.g., 2c, 2d) exhibit lower melting points (78–98°C) compared to aryl-substituted analogs, likely due to reduced crystallinity from flexible alkyl chains .

Antibacterial and Antifungal Activity

Substituents at position 1 significantly modulate bioactivity. For example, derivatives with 4-bromophenyl groups (as in the target compound) demonstrate enhanced antibacterial activity over 4-H or 4-Cl analogs. This trend is attributed to bromine’s electron-withdrawing effects, which may improve membrane permeability or target binding .

Table 2: Antibacterial Activity of Selected Pyrrolidine-2,5-dione Derivatives

Compound Substituent (Position 1) Relative Antibacterial Activity Reference
4-H Low
4-Cl Moderate
4-Br High

Enzyme Inhibition Potential

The 5-methoxybenzothiazole group in the target compound may confer inhibitory effects on enzymes like GABA transaminase, similar to 1-(4-acetylphenyl)-3-(4-bromophenyloxy)pyrrolidine-2,5-dione (IC₅₀ = 100.5 µM), which outperforms salicylaldehyde-substituted analogs (IC₅₀ = 160.4 µM) . The benzothiazole moiety’s planar structure could facilitate π-π stacking with enzyme active sites.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Bromophenyl)-3-[(5-methoxy-1,3-benzothiazol-2-yl)sulfanyl]pyrrolidine-2,5-dione
Reactant of Route 2
Reactant of Route 2
1-(4-Bromophenyl)-3-[(5-methoxy-1,3-benzothiazol-2-yl)sulfanyl]pyrrolidine-2,5-dione

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